molecular formula C6H8N2 B045004 2-Pyridinemethanamine CAS No. 3731-51-9

2-Pyridinemethanamine

Cat. No. B045004
CAS RN: 3731-51-9
M. Wt: 108.14 g/mol
InChI Key: WOXFMYVTSLAQMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-pyridinemethanamine and related compounds involves domino reactions of arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles, employing triethylamine as a base catalyst. This method has been shown to efficiently produce functionalized 2-aminohydropyridines and 2-pyridinones, highlighting the versatility of 2-pyridinemethanamine as a precursor (Jing Sun et al., 2011).

Molecular Structure Analysis

The molecular structure of 2-pyridinemethanamine derivatives, such as N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, has been elucidated through single-crystal X-ray diffraction analysis. These studies reveal detailed insights into the compound's crystal structure, facilitating a deeper understanding of its chemical behavior and reactivity (Xue Si, 2009).

Chemical Reactions and Properties

2-Pyridinemethanamine participates in various chemical reactions, including the Cu(NO3)2.3H2O-mediated synthesis of complex molecules. For example, it can undergo a C-C bond-forming reaction, demonstrating the compound's ability to act as a building block for more complex structures (S. Padhi et al., 2006).

Scientific Research Applications

  • Pharmacological Applications :

    • 2-Pyrones, which are related to 2-Pyridinemethanamine, show potential as anti-HIV, anti-TB, and anti-cancer agents . They also have roles in neurodegeneration, hypercholesterolemia, microbial infections, and chronic obstructive lung disease (Bhat et al., 2017).
    • Pyrrolidone derivatives , another related group, exhibit potential for neuroprotection, memory enhancement, and antiepileptic effects, indicating a future in broader clinical applications (Shorvon, 2001).
    • 2-PAM, a specific derivative, effectively treats organophosphate intoxication in buffalo calves, demonstrating its medical utility in certain veterinary scenarios (Srivastava & Malik, 1989).
  • Chemical and Material Science :

    • Recent advances in 2-pyridone synthesis involve reactions based on pyridine rings, cyclization, and cycloaddition, expanding potential applications in biology, natural compounds, dyes, and fluorescent materials (Heravi & Hamidi, 2013).
    • Metal-assisted routes to 2-pyridinones allow for the synthesis of mono-, di-, and trisubstituted products, showing high regiospecificity and tolerance for various substituents, suggesting use in various chemical syntheses (Mirkin et al., 1990).
  • Agricultural Applications :

    • Certain derivatives like 2-cyano-3-substituted-pyridinemethylaminoacrylates have demonstrated excellent herbicidal activities against corn, marking them as potent agents in agriculture (Wang et al., 2003).
  • Environmental and Analytical Applications :

    • The photolytic/TiO2-photocatalytic degradation of certain pyridine derivatives in wastewaters effectively removes organic carbon, suggesting applications in environmental remediation (Stapleton et al., 2010).
  • Potential in Therapeutic Strategies :

    • Novel 3-(indol-3-yl)pyridine derivatives are identified as potential TDO2 inhibitors for treating and preventing various diseases including cancer, neurodegenerative disorders, chronic viral infections, depression, and obesity (Abdel-Magid, 2017).
    • Terpyridine derivatives are considered potential inhibitors for Coronavirus SARS-CoV-2 , offering avenues for COVID-19 therapeutic strategies (Karthick & Swarnalatha, 2023).

Safety And Hazards

2-Pyridinemethanamine is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gear, and ensuring adequate ventilation .

properties

IUPAC Name

pyridin-2-ylmethanamine
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InChI

InChI=1S/C6H8N2/c7-5-6-3-1-2-4-8-6/h1-4H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WOXFMYVTSLAQMO-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=NC(=C1)CN
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Molecular Formula

C6H8N2
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DSSTOX Substance ID

DTXSID5063152
Record name 2-Pyridinemethanamine
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Molecular Weight

108.14 g/mol
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Physical Description

Colorless liquid with an amine-like odor; [Alfa Aesar MSDS]
Record name 2-(Aminomethyl)pyridine
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Vapor Pressure

0.5 [mmHg]
Record name 2-(Aminomethyl)pyridine
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Product Name

2-Pyridinemethanamine

CAS RN

3731-51-9
Record name 2-Pyridinemethanamine
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Record name 2-Picolylamine
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Record name 2-Pyridinemethanamine
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Record name 2-pyridylmethylamine
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Synthesis routes and methods

Procedure details

As described for example 1a, 5-methyl-3-phenyl-isoxazole-4-carboxylic acid chloride (0.5 g, 2.26 mmol) was converted, using 6-aminomethyl-nicotinic acid methyl ester (313 mg, 1.88 mmol) (J. Med. Chem. 2002, 45, 5005-5022), instead of 2-picolylamine, to the title compound (0.56 g, 85%) which was obtained as a white solid. MS: m/e: 352.0 [M+H]+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
313 mg
Type
reactant
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
141
Citations
Z Jian, D Cui - Dalton Transactions, 2012 - pubs.rsc.org
… CH2SiMe3)2(THF) (Ln = Sc (1), Y (2), Lu (3)) have been prepared at 0 C via a protonolysis reaction between rare-earth metal tris(alkyl)s and the corresponding 2-pyridinemethanamine …
Number of citations: 29 pubs.rsc.org
S Zai, F Liu, H Gao, C Li, G Zhou, S Cheng… - Chemical …, 2010 - pubs.rsc.org
… catalysts bearing 2-pyridinemethanamine ligands was also explored for ethylene … Herein, we report the substituent effect on the bridging carbon of 2-pyridinemethanamine nickel …
Number of citations: 71 pubs.rsc.org
T Kojima - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
(R=H) [ 212784‐73‐1 ] C 36 H 36 N 8 Cl 4 O 8 Ru 2 (MW 1052.68) InChI = 1S/2C21H24N4.2ClHO4.2ClH.2Ru/c2*1‐16‐4‐7‐19(22‐10‐16)13‐25(14‐20‐8‐5‐17(2)11‐23‐20)15‐21‐9‐…
Number of citations: 0 onlinelibrary.wiley.com
X Wang, Q Zhao, Y Fang, M Cai… - Current Organic …, 2022 - ingentaconnect.com
… to excellent yields from 2-Pyridinemethanamine as N-source via … synthesized via 2-pyridinemethanamine and sulfonyl … -sulfonyformamidines as 2pyridinemethanamine can provide …
Number of citations: 1 www.ingentaconnect.com
SA De Silva, ML Kasner, MA Whitener… - … journal of quantum …, 2004 - Wiley Online Library
… )–N-[(2-pyridinyl)methyl]-2-pyridinemethanamine and [N-(9-anthracenylmethyl)-N-[(2-pyridinyl-κN)methyl]-2-pyridinemethanamine-κN1, κN2]dichlorozinc. Although the X-ray studies are …
Number of citations: 11 onlinelibrary.wiley.com
BF Shi, XS Yin - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
[ 52568‐28‐2 ] C 8 H 12 N 2 (MW 136.197) InChI = InChI=1S/C8H12N2/c1-8(2,9)7-5-3-4-6-10-7/h3-6H,9H2,1-2H3 InChIKey = DQSQBZXDMHDHEO-UHFFFAOYSA-N Alternate Names…
Number of citations: 1 onlinelibrary.wiley.com
SK Burton - 2013 - search.proquest.com
Citric acid, ADA, NTA, and HEDTA were evaluated for suitability as Zn (II)-buffers for studies of retinal phosphodiesterase 6. The results of potentiometric titrations, conducted with the …
Number of citations: 0 search.proquest.com
V Sikervar - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
Ruthenium[(1S)‐[1,1′‐Binaphthalene]‐2,2′‐diylbis[bis(4‐methylphenyl)phosphine‐κP]]dichloro(2‐pyridinemethanamine‐κN1,κN2) - Sikervar - Major Reference Works - Wiley Online …
Number of citations: 2 onlinelibrary.wiley.com
XL You, ZH Wei - Transition Metal Chemistry, 2014 - Springer
… , namely N,N-bis[[1-(phenylmethyl)-1H-1,2,3-triazol-4-yl]methyl]-2-pyridinemethaneamine (L), was synthesized through a click reaction of N,N-di-2-propyn-1-yl-2-pyridinemethanamine …
Number of citations: 8 link.springer.com
T Mochida, S Maekawa, R Sumitani - New Journal of Chemistry, 2023 - pubs.rsc.org
… N-Hexyl-2-pyridinemethanimine (L 1 ) and N-methyl-N-hexyl-2-pyridinemethanamine (L 2 ) were synthesized as reported in the literature. Other reagents were commercially available. …
Number of citations: 2 pubs.rsc.org

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